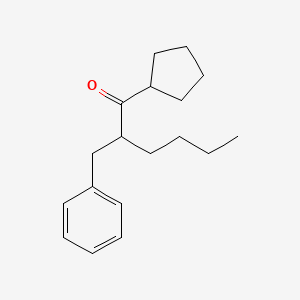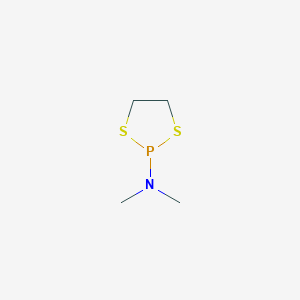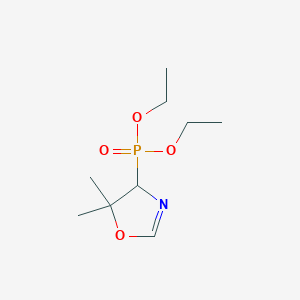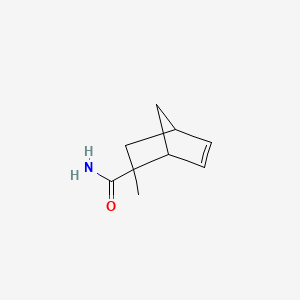
Iridium--lanthanum (7/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridium-lanthanum (7/2) is an intermetallic compound formed by the combination of iridium and lanthanum in a specific stoichiometric ratio. This compound is part of the broader family of iridium-lanthanide systems, which are known for their unique structural and magnetic properties Iridium and lanthanum are both transition metals, with iridium being a member of the platinum group metals and lanthanum being a rare earth element
Vorbereitungsmethoden
The synthesis of iridium-lanthanum (7/2) typically involves high-temperature solid-state reactions. One common method is the hydrothermal synthesis process. In this method, lanthanum nitrate and sodium hydroxide are mixed and heated in a Teflon-lined pressure vessel to form lanthanum hydroxide. This is then combined with iridium chloride and further heated to form the iridium-lanthanum compound . The reaction conditions often include temperatures around 150°C and extended heating times to ensure complete reaction and formation of the desired compound. Industrial production methods may involve similar high-temperature processes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Iridium-lanthanum (7/2) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum in the compound can react with oxygen to form lanthanum oxide, and with halogens to form lanthanum halides . Common reagents used in these reactions include oxygen, halogens (such as chlorine and fluorine), and acids. The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with oxygen typically produces lanthanum oxide, while reacting with halogens produces lanthanum halides.
Wissenschaftliche Forschungsanwendungen
Iridium-lanthanum (7/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology and medicine, lanthanum compounds are used in imaging and as therapeutic agents . In industry, iridium-lanthanum compounds are used in the production of specialized optical glasses and as additives in steel manufacturing to improve malleability . The compound’s unique properties make it valuable in these fields, and ongoing research continues to explore new applications.
Wirkmechanismus
The mechanism of action of iridium-lanthanum (7/2) involves its interaction with other molecules and ions. For example, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate complexes . This property is utilized in medical applications to reduce serum phosphate levels in patients with chronic kidney disease. The molecular targets and pathways involved in these interactions depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Iridium-lanthanum (7/2) can be compared with other similar compounds, such as iridium-cerium and iridium-praseodymium systems . These compounds share some structural similarities but differ in their specific properties and applications. For instance, iridium-cerium compounds may have different magnetic properties compared to iridium-lanthanum. The uniqueness of iridium-lanthanum (7/2) lies in its specific combination of iridium and lanthanum, which results in distinct electronic and structural characteristics. Similar compounds include iridium-cerium, iridium-praseodymium, and other iridium-lanthanide systems .
Eigenschaften
CAS-Nummer |
53095-73-1 |
|---|---|
Molekularformel |
Ir7La2 |
Molekulargewicht |
1623.33 g/mol |
IUPAC-Name |
iridium;lanthanum |
InChI |
InChI=1S/7Ir.2La |
InChI-Schlüssel |
VFLWHUNCQZKFBF-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[La].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

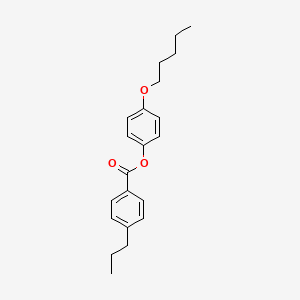
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
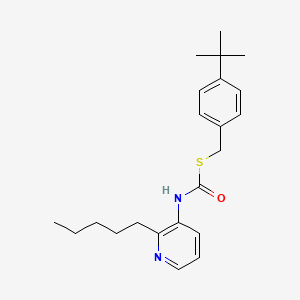
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
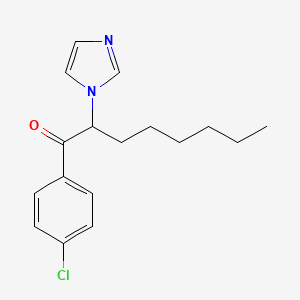
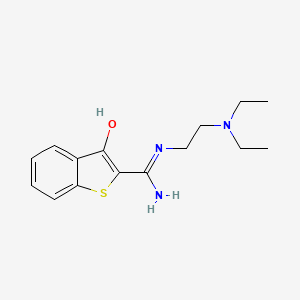
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

